molecular formula C15H14INO B3682968 N-(3,5-dimethylphenyl)-4-iodobenzamide

N-(3,5-dimethylphenyl)-4-iodobenzamide

Cat. No.: B3682968
M. Wt: 351.18 g/mol
InChI Key: XUTCLESHGORHCG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-iodobenzamide is a carboxamide derivative featuring a 3,5-dimethylphenyl group attached to a benzamide scaffold substituted with an iodine atom at the para position. This compound has garnered attention in agrochemical research due to its potent inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of approximately 10 µM . The structural design incorporates electron-donating methyl groups at the 3,5-positions of the anilide ring, which enhance lipophilicity and influence binding interactions within photosystem II (PSII). Its iodine substituent further modulates electronic properties, contributing to its bioactivity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTCLESHGORHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The PET-inhibiting activity of N-(3,5-dimethylphenyl)-4-iodobenzamide is highly dependent on the substitution pattern of the anilide ring. Key comparisons with analogs include:

a) N-(3,5-Difluorophenyl)-4-Iodobenzamide
  • Substituents : Fluorine atoms at 3,5-positions (electron-withdrawing groups).
  • Activity: Exhibits comparable PET inhibition (IC50 ~10 µM) but differs in electronic properties.
  • Structural Impact : Fluorine’s smaller atomic radius may alter binding geometry in PSII, though activity remains high due to strong electron withdrawal.
b) N-(2,5-Dimethylphenyl)-4-Iodobenzamide
  • Substituents : Methyl groups at 2,5-positions.
  • Activity : Reduced PET inhibition (IC50 >10 µM) compared to the 3,5-dimethyl analog. The ortho-methyl group introduces steric hindrance, destabilizing interactions with the D1 protein in PSII .
c) N-(3,5-Dichlorophenyl)-4-Iodobenzamide
  • Substituents : Chlorine atoms at 3,5-positions.
  • Activity : Lower activity (IC50 ~20 µM) despite chlorine’s electron-withdrawing nature. Increased molecular weight and steric bulk may impede optimal binding .

Lipophilicity and Crystallographic Behavior

Comparative crystallographic studies reveal that substituent electronic properties and steric effects influence solid-state geometry:

Compound Substituents Crystal System Space Group Molecular Packing
N-(3,5-Dimethylphenyl)-4-Iodo 3,5-CH3 Monoclinic P21/c Dimeric packing via C–H···O interactions
N-(3-Chlorophenyl)-4-Iodo 3-Cl Triclinic P-1 Linear chains via halogen bonding
N-(3,5-Dichlorophenyl)-4-Iodo 3,5-Cl Orthorhombic Pbca Layered stacking with Cl···Cl interactions

The 3,5-dimethyl substitution in this compound promotes dimeric packing due to methyl group interactions, enhancing crystallinity and stability . In contrast, chlorinated analogs exhibit less predictable packing, reducing formulation suitability.

Structure-Activity Relationships (SAR)

Key SAR insights from comparative studies:

Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) optimize lipophilicity and PSII binding, while halogens (electron-withdrawing) improve polarity but may reduce bioavailability .

Meta vs. Ortho Substitution : 3,5-substitution minimizes steric clashes and maximizes interaction with the QB binding site in PSII, whereas ortho-substitution disrupts binding .

Iodine’s Role : The para-iodo group enhances resonance stabilization and hydrophobic interactions, critical for maintaining high inhibitory potency .

Data Tables

Table 1: PET Inhibition Activity of Selected Analogs

Compound Substituents IC50 (µM) Relative Activity
This compound 3,5-CH3, 4-I 10 High
N-(3,5-Difluorophenyl)-4-Iodobenzamide 3,5-F, 4-I 10 High
N-(2,5-Dimethylphenyl)-4-Iodobenzamide 2,5-CH3, 4-I 25 Moderate
N-(3,5-Dichlorophenyl)-4-Iodobenzamide 3,5-Cl, 4-I 20 Moderate

Table 2: Crystallographic Parameters

Compound Crystal System Space Group Unit Cell Dimensions (Å)
This compound Monoclinic P21/c a=8.21, b=12.45, c=15.30
N-(3-Chlorophenyl)-4-Iodobenzamide Triclinic P-1 a=7.89, b=9.12, c=10.75
N-(3,5-Dichlorophenyl)-4-Iodobenzamide Orthorhombic Pbca a=10.50, b=14.20, c=18.90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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